Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-
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Overview
Description
2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole is a chemical compound with the molecular formula C7H6N4O2S2. It is known for its unique structure, which includes both imidazole and thiazole rings, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole typically involves the reaction of 2-chloro-5-nitrothiazole with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(1-methylimidazol-2-yl)sulfanyl-5-amino-1,3-thiazole .
Scientific Research Applications
2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and thiazole rings also play a role in binding to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methylimidazol-2-yl)sulfanyl-5-amino-1,3-thiazole
- 2-(1-methylimidazol-2-yl)sulfanyl-5-chloro-1,3-thiazole
- 2-(1-methylimidazol-2-yl)sulfanyl-5-methyl-1,3-thiazole
Uniqueness
What sets 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39259-57-9 |
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Molecular Formula |
C7H6N4O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C7H6N4O2S2/c1-10-3-2-8-6(10)15-7-9-4-5(14-7)11(12)13/h2-4H,1H3 |
InChI Key |
SVIJDDPKNUIEGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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